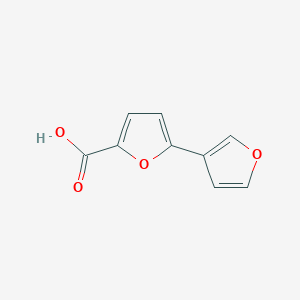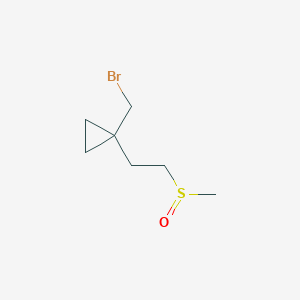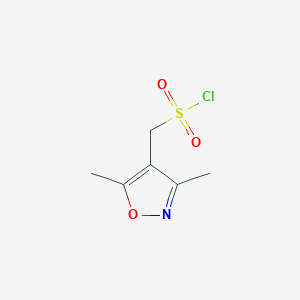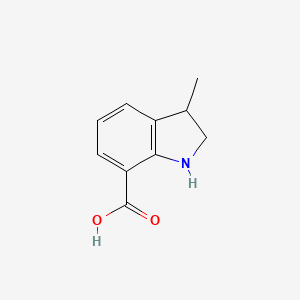![molecular formula C10H9F3O B13189597 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane CAS No. 713-71-3](/img/structure/B13189597.png)
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane typically involves the reaction of a trifluoromethyl-substituted benzyl halide with an epoxide precursor. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with an epoxide under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is typically conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols or hydroxy-substituted derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: Investigated for its potential as a bioactive compound. The trifluoromethyl group can enhance the biological activity and selectivity of the compound.
Medicine: Explored for its potential use in drug development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-([3-(Trifluoromethyl)phenyl]sulfanyl)methyl)oxirane
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. The trifluoromethyl group imparts high electronegativity and metabolic stability, while the oxirane ring provides reactivity towards nucleophiles. This combination of properties makes the compound highly versatile and valuable for various applications in research and industry.
Propiedades
Número CAS |
713-71-3 |
|---|---|
Fórmula molecular |
C10H9F3O |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(4-8)5-9-6-14-9/h1-4,9H,5-6H2 |
Clave InChI |
UHVIFMUYCZIOGE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)


![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)






![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
